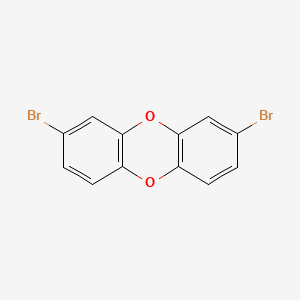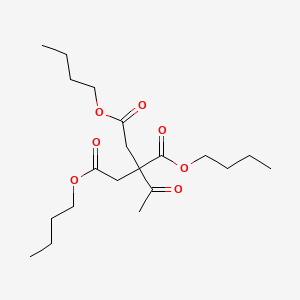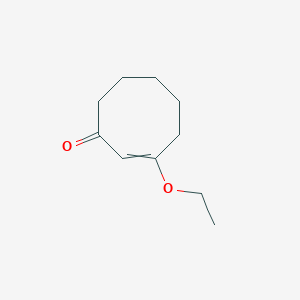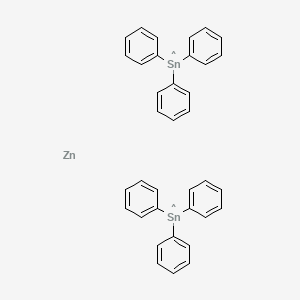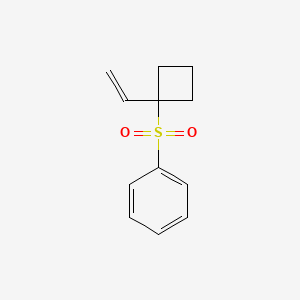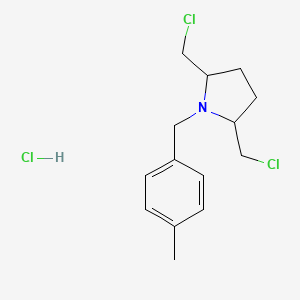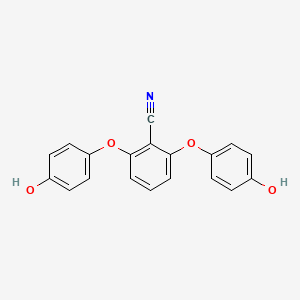
2,6-Bis(4-hydroxyphenoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-hydroxyphenoxy)benzonitrile is an organic compound that features a benzonitrile core substituted with two 4-hydroxyphenoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction of 2,6-dichlorobenzonitrile with 4-hydroxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently eliminates the chloride ions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of 2,6-bis(4-hydroxyphenoxy)benzylamine.
Substitution: Formation of various ethers or esters depending on the substituents introduced.
Scientific Research Applications
2,6-Bis(4-hydroxyphenoxy)benzonitrile has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of high-performance polymers and resins due to its rigid structure and thermal stability.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Studies: Studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Industrial Applications: Utilized in the production of coatings, adhesives, and other materials that require high thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-hydroxyphenoxy)benzonitrile in biological systems involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenoxy)benzonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.
2,6-Bis(4-aminophenoxy)benzonitrile: Contains amino groups instead of hydroxyl groups.
2,6-Bis(4-chlorophenoxy)benzonitrile: Contains chloro groups instead of hydroxyl groups.
Uniqueness
2,6-Bis(4-hydroxyphenoxy)benzonitrile is unique due to the presence of hydroxyl groups, which impart specific chemical reactivity and potential biological activity. The hydroxyl groups can participate in hydrogen bonding, making this compound useful in applications requiring strong intermolecular interactions, such as in polymer synthesis and medicinal chemistry.
Properties
CAS No. |
111202-15-4 |
|---|---|
Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2,6-bis(4-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C19H13NO4/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11,21-22H |
InChI Key |
HDUXXZIOYKUMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)O)C#N)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
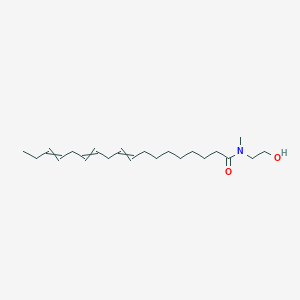
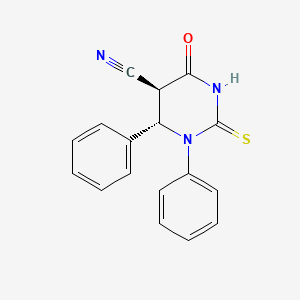
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)

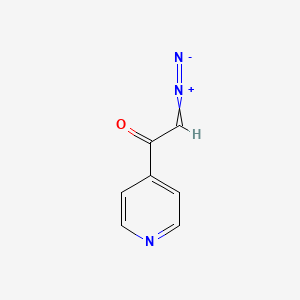
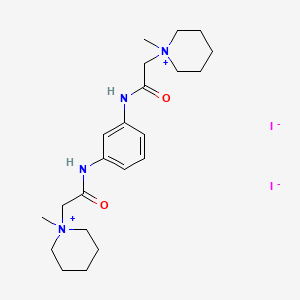
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
